molecular formula C15H19N3O4 B2550019 Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate CAS No. 2097867-81-5

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate

Cat. No.: B2550019
CAS No.: 2097867-81-5
M. Wt: 305.334
InChI Key: MIIMZPZJZIINSK-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pentanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate typically involves multi-step organic synthesis. One common route includes the formation of the piperazine ring followed by the introduction of the pyridine moiety. The final step involves esterification to form the pentanoate ester. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the piperazine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can enhance binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate is unique due to its combination of a piperazine ring and a pyridine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

methyl 5-oxo-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-15(21)6-2-5-13(19)17-8-9-18(14(20)11-17)12-4-3-7-16-10-12/h3-4,7,10H,2,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIMZPZJZIINSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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